Home > Products > Screening Compounds P123342 > 2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide
2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide -

2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-5412128
CAS Number:
Molecular Formula: C21H24F3N3O2
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-(2-Butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogues

Compound Description: This series of compounds, synthesized through a convergent approach, incorporates a (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl) moiety linked to a variety of substituted N-(4-(3-oxomorpholino)phenyl)acetamide groups []. The key intermediate, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), is a significant metabolite of Losartan and holds potential for medicinal applications. Characterization was performed using techniques such as 1H NMR, 13C NMR, Mass Spectroscopy, and elemental analysis.

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA exhibits a dose-dependent inhibitory effect on the differentiation of osteoclasts, cells responsible for bone resorption []. This inhibition occurs without cytotoxic effects and involves the downregulation of osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels. Additionally, NAPMA demonstrates a protective effect against ovariectomy-induced bone loss.

N-(4-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide

Compound Description: This compound, with the molecular formula C18H17BrF3N3S, has been structurally characterized using single-crystal X-ray diffraction []. Crystallographic data reveals a triclinic crystal system with space group P1¯.

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

Compound Description: CHMFL-KIT-8140 acts as a highly potent type II inhibitor of cKIT kinase, demonstrating effectiveness against both the wild-type cKIT and the T670I gatekeeper mutant []. Notably, this compound exhibits strong antiproliferative effects against GISTs cancer cell lines. In a cellular context, it effectively inhibits c-KIT-mediated signaling pathways and induces apoptosis.

2-(4-(4-Substituted benzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides

Compound Description: This series of compounds, designed as potential positive inotropic agents, feature a core structure consisting of a 2-(4-(4-substituted benzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl) group linked to an N-(4,5-dihydro-1-methyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide moiety []. Their positive inotropic activities were evaluated using isolated rabbit-heart preparations.

N-Ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide

Compound Description: With the molecular formula C14H18F3N3S, this compound has been structurally characterized through single-crystal X-ray diffraction []. Crystallographic analysis reveals a monoclinic crystal system belonging to the space group P21/c.

N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335)

Compound Description: CHMFL-FLT3-335 exhibits potent inhibitory activity against FLT3-ITD (internal tandem duplication) mutants, demonstrating selectivity over both wild-type FLT3 and cKIT kinase []. It effectively inhibits the proliferation of FLT3-ITD-positive acute myeloid leukemia cancer cell lines by suppressing FLT3 kinase phosphorylation and downstream signaling, inducing apoptosis, and arresting the cell cycle.

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

Compound Description: CHMFL-KIT-64 demonstrates potent inhibition against a broad spectrum of c-KIT kinase mutants, including those responsible for drug resistance, making it a potential therapeutic candidate for gastrointestinal stromal tumors []. This compound exhibits good oral bioavailability and displays promising in vivo antitumor efficacy in various c-KIT mutant-mediated mice models.

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone Monomethanesulfonate (OPC-14523)

Compound Description: OPC-14523, a novel compound with high affinity for sigma and 5-HT1A receptors, as well as the 5-HT transporter, has demonstrated antidepressant-like effects in animal models []. This compound is suggested to have potential as a rapid-acting antidepressant due to its ability to restore the firing activity of putative 5-HT neurons and its effects on the 5-HT1A autoreceptor.

3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

Compound Description: This trifluoromethyl substituted benzanilide displays concomitant dimorphism, existing in two distinct crystalline forms: a centrosymmetric form I (triclinic, P1, Z′ = 2) and a noncentrosymmetric form II (monoclinic, Cc, Z′ = 4) []. Interestingly, both forms exhibit similar density and lattice energy, with thermal studies confirming the rare occurrence of simultaneous melting and solid-to-solid phase transition at the same temperature.

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives

Compound Description: This series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines, including MDA (breast cancer), PC3 (prostate cancer), and U87 (glioblastoma) [].

Triazolo[4,3-b]triazine Derivatives

Compound Description: These triazolo[4,3-b][1,2,4]triazine derivatives exhibit significant inhibitory activity against α-glucosidase and α-amylase enzymes, exceeding the potency of acarbose []. Compound 10k, 2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide, stands out as the most potent inhibitor.

N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide Derivatives

Compound Description: This group of compounds was created through the Claisen-Schmidt condensation of N-(4-acetyl-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-ylsulfanyl) with various aldehydes []. They were subsequently evaluated for their in vitro antibacterial and antifungal activities.

(+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80) and Related Derivatives

Compound Description: This group encompasses SNC 80, a highly selective delta (δ) opioid receptor agonist, and a range of its optically pure derivatives [, , ]. Synthesized from the enantiomers of 1-allyl-trans-2,5-dimethylpiperazine, these compounds exhibit varying affinities for μ-, δ-, and κ-opioid receptors.

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: Sch-417690/Sch-D acts as a potent, highly selective, and orally bioavailable CCR5 antagonist, demonstrating efficacy as an HIV-1 inhibitor []. This compound exhibits excellent oral bioavailability in various species, including rats and monkeys, and represents a significant advancement in the development of HIV-1 entry inhibitors.

N-( 4-( 3-Cyclohexyl-5-methyl-2, 4-dioxo-imidazolidin-l-ylsulfonyl ) phenyl ) acetamide

Compound Description: This compound represents a novel sulfonamide derivative synthesized through the reaction of 2-(4-acetamidophenylsulfonamido)propanoic acid with dicyclohexylcarbodiimide [, ]. Sulfonamides are widely recognized for their antibacterial properties, and this compound likely exhibits similar biological activities.

1-[3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives

Compound Description: This series of compounds, particularly 1-[3-(4-(3-chlorophenyl)-1-piperazinyl)propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c), exhibit antidepressant-like activity by acting as sigma receptor agonists []. These compounds demonstrated significant effects in reducing the immobility time in the forced-swimming test with mice, comparable to the effects of the tricyclic antidepressant imipramine.

(4-Substituted phenyl-1-piperazinyl)alkyl 2-Aminobenzoates and 2-Aminonicotinates

Compound Description: This series of compounds was synthesized and evaluated for their analgesic and anti-inflammatory properties []. Among them, 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate (antrafenine) exhibited significant analgesic activity, a long duration of action, and excellent tolerance in pharmacological and toxicological studies, as well as in clinical trials.

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933)

Compound Description: BN 80933, an inhibitor of neuronal nitric-oxide synthase and an antioxidant, has demonstrated neuroprotective effects in models of transient focal cerebral ischemia []. It reduces infarct volume, improves neurological scores, and decreases blood-brain barrier disruption, brain edema, and neutrophil infiltration.

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor antagonist that exhibits significant weight-loss efficacy in diet-induced obesity (DIO) mice []. Its restricted access to the central nervous system is attributed to its high tPSA value, reducing the likelihood of crossing the blood-brain barrier.

1-[2-(2-Thienylcarbonyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazin-1-ium Chloride

Compound Description: This compound, synthesized from 2-acetothiophene, 1-[3-(trifluoromethyl)phenyl]piperazine, and paraformaldehyde, features a piperazine ring adopting a chair conformation []. Structural analysis reveals disorder in the F atoms of the trifluoromethyl groups, occupying two sites with a ratio of 0.6:0.4.

1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)-2-hydroxypropyl)pyrrolidin-2-one

Compound Description: This compound demonstrates anti-arrhythmic and hypotensive activities. Structurally, it features an amino alcohol chain in an antiperiplanar conformation [].

4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol (1) and N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide (2)

Compound Description: These two compounds have been investigated using DFT calculations to explore the impact of an amino group substitution on their physical properties [].

2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942)

Compound Description: JNJ-1930942 acts as a highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) []. It enhances choline-evoked Ca2+ influx and potentiates α7 nAChR-mediated currents without affecting other nAChR subtypes or the related 5-HT3A channel.

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This compound, synthesized through an eight-step process, involves the formation of a key intermediate, tert-butyl 4-{1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate [].

1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

Compound Description: This compound features a piperazine ring in a chair conformation and a specific N—C(=O)—C—N torsion angle []. Crystallographic analysis reveals the formation of layers within the crystal lattice due to weak C—H⋯O and C—H⋯π interactions.

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: AMG 487, a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist, exhibits dose- and time-dependent pharmacokinetics in humans []. This behavior is attributed to the inhibition of CYP3A, the enzyme responsible for its metabolism, by one of its metabolites, M2.

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

Compound Description: Itraconazole, a widely used antifungal agent, exhibits a complex molecular structure with two molecules in the asymmetric unit, differing primarily in the conformation of the methoxy-phenylpiperazine moiety [].

Properties

Product Name

2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C21H24F3N3O2

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C21H24F3N3O2/c1-29-17-6-4-5-16(13-17)14-26-9-11-27(12-10-26)15-20(28)25-19-8-3-2-7-18(19)21(22,23)24/h2-8,13H,9-12,14-15H2,1H3,(H,25,28)

InChI Key

FPXWHXQWVRRCMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC=C3C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.